molecular formula C21H36O B3283369 2,6-Di-tert-butyl-4-heptylphenol CAS No. 765956-84-1

2,6-Di-tert-butyl-4-heptylphenol

Cat. No. B3283369
CAS RN: 765956-84-1
M. Wt: 304.5 g/mol
InChI Key: OEHMRECZRLQSRD-UHFFFAOYSA-N
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Description

“2,6-Di-tert-butyl-4-heptylphenol” is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH . This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .


Synthesis Analysis

The synthesis of 2,6-di-tert-butylphenol is achieved industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . The reaction is as follows: C6H5OH + 2 CH2=C(CH3)2 → ((CH3)3C)2C6H3OH .


Molecular Structure Analysis

The molecular formula of “2,6-Di-tert-butyl-4-heptylphenol” is C20H26O . The average mass is 282.420 Da and the monoisotopic mass is 282.198364 Da .


Chemical Reactions Analysis

The compound is used as an antioxidant . It has been shown to inhibit lipid peroxidation . It causes lung injury and promotes tumors in mice, but this may be due to a metabolite of BHT, 6-tert-butyl-2-[2′-(2′-hydroxymethyl)-propyl]-4-methylphenol .


Physical And Chemical Properties Analysis

The compound is a low-melting colorless solid . The melting point is between 34 to 37 °C . The boiling point is 253 °C .

Mechanism of Action

The compound acts as a radical scavenger, inhibiting the oxidation process by donating a hydrogen atom .

Future Directions

The compound is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . It shows promising potential in the solid antioxidant field .

properties

IUPAC Name

2,6-ditert-butyl-4-heptylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O/c1-8-9-10-11-12-13-16-14-17(20(2,3)4)19(22)18(15-16)21(5,6)7/h14-15,22H,8-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHMRECZRLQSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-4-heptylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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